molecular formula C10H12FNO2 B13048631 (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

Cat. No.: B13048631
M. Wt: 197.21 g/mol
InChI Key: CMVRGFJFMYYGNG-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chroman ring with amino and fluoro substituents, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as enzymatic hydrolysis and catalytic hydrogenation are often employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and material science .

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL apart from similar compounds is its specific stereochemistry and the presence of both amino and fluoro groups. This unique combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S,4S)-4-amino-7-fluoro-5-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C10H12FNO2/c1-5-2-6(11)3-8-9(5)10(12)7(13)4-14-8/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1

InChI Key

CMVRGFJFMYYGNG-GMSGAONNSA-N

Isomeric SMILES

CC1=CC(=CC2=C1[C@@H]([C@@H](CO2)O)N)F

Canonical SMILES

CC1=CC(=CC2=C1C(C(CO2)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.